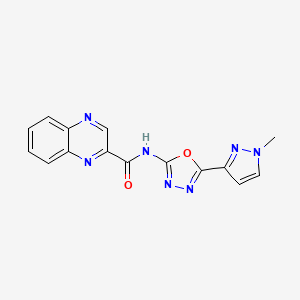

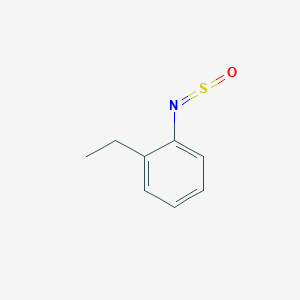

![molecular formula C17H12BrN5OS B2531660 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide CAS No. 1358741-18-0](/img/structure/B2531660.png)

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been synthesized as potential antiviral and antimicrobial agents . They have also been evaluated as anticancer agents targeting VEGFR-2 kinase .

Synthesis Analysis

The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

科学的研究の応用

Synthesis and Anticonvulsant Properties

Research by Alswah et al. (2013) focused on synthesizing novel quinoxaline derivatives, including 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide, to evaluate their potential anticonvulsant activities. The study found that among the synthesized compounds, two exhibited significant anticonvulsant activities.

Innovative Amino Acid Derivatives

Fathalla (2015) developed amino acid derivatives linked to the triazoloquinoxaline moiety through the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates. These derivatives were obtained via the DCC coupling method, showcasing a method to link amino acids with the quinoxaline scaffold for potential biological applications.

Ugi Four-Component Reaction Synthesis

The study by An et al. (2017) demonstrated a diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives using a Ugi four-component reaction. This method facilitated the rapid access to complex fused tricyclic scaffolds, expanding the chemical versatility of the quinoxaline derivatives for further pharmacological investigation.

Antihistaminic and Inotropic Activities

Various studies have synthesized derivatives of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide focusing on their potential as H1-antihistaminic agents and for positive inotropic activity. These studies highlight the compound's role in the development of new classes of therapeutic agents with minimized sedation effects and enhanced activity compared to standard drugs. For example, Alagarsamy et al. (2008) and Zhang et al. (2008) have contributed significantly to this area of research.

作用機序

Target of Action

The primary target of the compound 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide is DNA . It acts as a DNA intercalator . DNA intercalation is a process where a molecule is inserted between the base pairs in the DNA double helix, disrupting the normal functioning of the DNA molecule.

Mode of Action

This compound interacts with its target, DNA, by intercalation . This interaction disrupts the normal structure of the DNA molecule, preventing it from functioning properly . The compound’s potent intercalation of DNA is evidenced by its decreased IC 50 value .

Biochemical Pathways

The compound this compound affects the DNA replication and transcription pathways . By intercalating into the DNA, it disrupts these pathways, leading to downstream effects such as inhibition of cell proliferation .

Pharmacokinetics

Its potent dna intercalation suggests that it can effectively reach its target site .

Result of Action

The molecular and cellular effects of this compound’s action include disruption of DNA structure and inhibition of cell proliferation . These effects are likely due to the compound’s DNA intercalation activity .

特性

IUPAC Name |

N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN5OS/c18-11-5-7-12(8-6-11)20-15(24)9-25-17-16-22-19-10-23(16)14-4-2-1-3-13(14)21-17/h1-8,10H,9H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTLYNGOWQBBGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

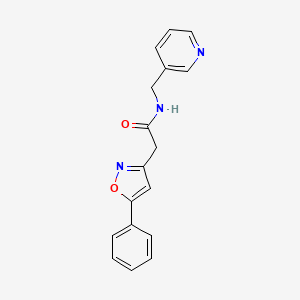

![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2531578.png)

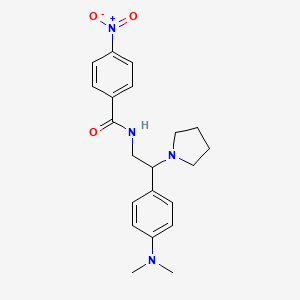

![5-(3-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2531580.png)

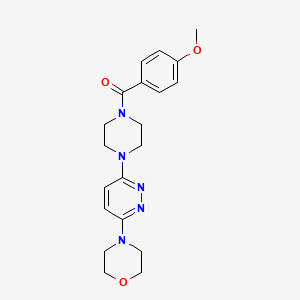

![7-(4-Ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2531581.png)

![2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2531582.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2531585.png)

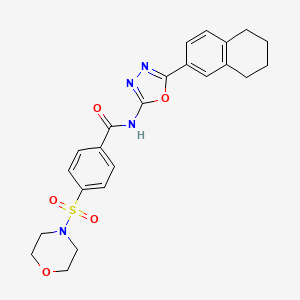

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2531586.png)

![3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)](/img/structure/B2531588.png)

![2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2531589.png)